N-Butyl-2-[imino(phenyl)acetyl]benzamide
Description
N-Butyl-2-[imino(phenyl)acetyl]benzamide is a benzamide derivative characterized by a phenyl-substituted iminoacetyl group at the 2-position of the benzamide core and an n-butyl substituent on the amide nitrogen. The imino group and substitution patterns on the benzamide scaffold are critical to its reactivity and interactions with biological targets .
Properties
CAS No. |
90072-49-4 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-butyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-21-19(23)16-12-8-7-11-15(16)18(22)17(20)14-9-5-4-6-10-14/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
InChI Key |
YZYQSRNJLSEYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the Schotten-Baumann reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N-butylamine in the presence of a base like pyridine to yield the desired benzamide .
Industrial Production Methods
On an industrial scale, the production of benzamides often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. For instance, the use of boric acid as a catalyst in the reaction of benzoic acid with urea has been shown to produce benzamides with good yields .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction of the imine group can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C) to form the corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: NBS
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Brominated benzamides
Scientific Research Applications
N-Butyl-2-[imino(phenyl)acetyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the benzamide moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I)
- Structure : Features a nitro group at the 2-position of the aniline ring and a bromo substituent at the 4-position of the benzamide core.
- Key Differences: Lacks the iminoacetyl group and n-butyl chain present in the target compound.
- Research Findings :
- Crystallographic analysis reveals two distinct molecules (A and B) in its asymmetric unit, with intermolecular hydrogen bonding influencing packing efficiency .
- Compared to 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB), Compound I exhibits shorter C–Br bond lengths (1.89 Å vs. 1.91 Å), suggesting subtle electronic variations due to substituent effects .
N-(2-Aminoethyl)-2,4-dinitrobenzamide (Compound 3)
- Structure: Contains a 2,4-dinitrobenzamide core and an ethylenediamine-linked imino group.
- Key Differences: Replaces the n-butyl group with an ethylenediamine chain and incorporates nitro groups instead of an iminoacetyl moiety.
- Research Findings: Exhibits IR vibrations at 3320 cm⁻¹ (imino group) and 1638 cm⁻¹ (amide C=O), with NMR signals confirming the spatial arrangement of substituents . Demonstrated protective effects against ischemia/reperfusion injury in preclinical models, highlighting the role of nitro groups in redox modulation .
Biphenyl Benzamide Derivatives (Compounds 21–26)
- Structure : Feature methyl or chloro substituents on the benzamide ring and a terminal phenyl group.
- Key Differences: Lack the iminoacetyl functionality but share the benzamide scaffold.
- Research Findings: Methyl substituents at the 4-position (e.g., Compound 23) showed weak DNA gyrase inhibition (IC₅₀ >100 μM), suggesting steric hindrance or suboptimal cavity filling in the enzyme’s hydrophobic pocket .
N-(5-Phenylpyridin-2-yl)benzamide (Compound 6)
- Structure : Combines a benzamide core with a 5-phenylpyridin-2-yl substituent.
- Key Differences: Replaces the iminoacetyl group with a pyridine ring.
- Research Findings :
- Served as a scaffold for allosteric modulators of GPCRs, with modifications (e.g., phenyl urea or cyclohexanecarboxamide) altering binding affinity and selectivity .
- Substitutions on phenyl rings (Compounds 22–39) via Suzuki coupling improved potency by 10–100-fold, demonstrating the flexibility of benzamide derivatives in drug design .
Functional Group Impact on Bioactivity
Substituent effects on benzamide derivatives are well-documented:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
